Product packaging for 2-Chlorotryptophan(Cat. No.:)

2-Chlorotryptophan

Cat. No.: B1646554
M. Wt: 238.67 g/mol
InChI Key: CIVRKJUVGIVLTC-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chlorotryptophan is a synthetically modified amino acid analog where a chlorine atom is introduced at the 2-position of the indole ring of tryptophan. This structural modification makes it a valuable tool in scientific research, particularly in the study of enzymatic processes and metabolic pathways. Chlorinated tryptophan derivatives are often used to investigate the mechanism and selectivity of heme-containing dioxygenase enzymes, such as tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO), which are critical in the first and rate-limiting step of tryptophan catabolism via the kynurenine pathway. By acting as a substrate analog or potential inhibitor, this compound can help researchers elucidate complex reaction mechanisms, including ternary complex formation and the role of specific active-site residues in these enzymes. The insights gained from such studies are vital for advancing fundamental biochemical knowledge and have implications in the fields of immunology and medicinal chemistry. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11ClN2O2 B1646554 2-Chlorotryptophan

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11ClN2O2

Molecular Weight

238.67 g/mol

IUPAC Name

(2S)-2-amino-3-(2-chloro-1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C11H11ClN2O2/c12-10-7(5-8(13)11(15)16)6-3-1-2-4-9(6)14-10/h1-4,8,14H,5,13H2,(H,15,16)/t8-/m0/s1

InChI Key

CIVRKJUVGIVLTC-QMMMGPOBSA-N

SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)CC(C(=O)O)N

Isomeric SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(N2)Cl)CC(C(=O)O)N

Origin of Product

United States

Scientific Research Applications

Biosynthetic Applications

Antibiotic Production
One of the most significant applications of 2-chlorotryptophan is in the biosynthesis of antibiotics. The chlorination of tryptophan is catalyzed by enzymes known as tryptophan halogenases. For instance, the enzyme from Pseudomonas fluorescens facilitates the conversion of tryptophan to 7-chlorotryptophan, which is a precursor in the biosynthesis of pyrrolnitrin, an antibiotic with antifungal properties . This enzymatic reaction highlights the potential for using this compound in developing new antibiotics through biocatalysis.

Modular Biosynthesis Platforms
Recent advancements have introduced modular biosynthesis platforms that utilize engineered E. coli strains to produce various halogenated tryptophan derivatives, including this compound. These platforms allow for the efficient generation of diverse halogenated compounds, which can be further modified for pharmaceutical applications . This approach underscores the versatility of this compound as a building block in synthetic biology.

Medicinal Chemistry

Pharmaceutical Development
this compound serves as an important intermediate in the synthesis of various bioactive compounds. Its incorporation into peptides and other molecular frameworks can enhance biological activity and selectivity. For example, studies have demonstrated that halogenated tryptophans can modulate protein interactions and affect the pharmacodynamics of drug candidates . The unique electronic properties imparted by the chlorine atom can also influence the binding affinity and specificity of these compounds.

Study of Protein Dynamics
The spectroscopic properties of tryptophan derivatives, including this compound, make them valuable probes for studying protein dynamics. The presence of chlorine alters the fluorescence characteristics of tryptophan, allowing researchers to investigate conformational changes in proteins under various conditions . This application is particularly useful in understanding enzyme mechanisms and protein folding processes.

Case Studies

Study Application Findings
Tryptophan Halogenase MechanismAntibiotic SynthesisDemonstrated efficient conversion of tryptophan to chlorinated derivatives using engineered enzymes .
Pd-Catalyzed ReactionsPeptide SynthesisHighlighted the use of halogenated tryptophans in cross-coupling reactions to form diverse peptide structures .
Spectroscopic AnalysisProtein DynamicsShowed that chlorinated tryptophans can effectively probe conformational changes in proteins through altered fluorescence properties .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Halogenation at different positions of the indole ring (e.g., 2-, 5-, or 6-positions) significantly impacts molecular properties. Below is a comparative analysis of 2-Chlorotryptophan with other substituted tryptophans:

Compound Substituent Position Molecular Formula Molecular Weight (g/mol) logP (Predicted) Key Characteristics
This compound 2-Cl C₁₁H₁₁ClN₂O₂ 238.67 1.2 Steric hindrance at indole 2-position; moderate solubility
5-Chlorotryptophan 5-Cl C₁₁H₁₁ClN₂O₂ 238.67 1.5 Enhanced electron-withdrawing effect; higher membrane permeability
6-Fluorotryptophan 6-F C₁₁H₁₁FN₂O₂ 222.22 0.9 Reduced steric bulk; altered binding affinity in enzyme active sites
Tryptophan N/A C₁₁H₁₂N₂O₂ 204.23 -1.0 Natural amino acid; high polarity and solubility

Key Observations :

  • Electronic Effects : Chlorine’s electronegativity reduces electron density in the indole ring, affecting π-π stacking and hydrogen-bonding capabilities compared to unsubstituted tryptophan .
  • Solubility : this compound’s logP (~1.2) indicates lower aqueous solubility than tryptophan (logP = -1.0), which may influence bioavailability .

Research Findings and Limitations

While existing studies (e.g., ) confirm that halogen position critically influences the properties of tryptophan derivatives, direct comparative data for this compound remain sparse. For example:

  • Gaps in Bioactivity Data: Few studies report head-to-head comparisons of 2-chloro vs.
  • Analytical Variability : Discrepancies in reported solubility and logP values highlight the need for standardized characterization protocols, as emphasized in medicinal chemistry guidelines .

Preparation Methods

Electrophilic Chlorination

Electrophilic chlorination represents the most direct approach to synthesizing 2-chlorotryptophan. This method employs chlorinating agents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS) under acidic conditions. The reaction typically proceeds via the generation of a chloronium ion (Cl⁺), which attacks the electron-rich indole ring.

Mechanism and Conditions :

  • Tryptophan is dissolved in anhydrous acetic acid at 0–5°C to protonate the amino group, reducing its electron-donating effect.
  • N-Chlorosuccinimide (1.2 equivalents) is added gradually to avoid over-chlorination.
  • The mixture is stirred for 12–24 hours under nitrogen, followed by quenching with ice water.

Challenges :

  • Competing chlorination at C5/C6 due to the indole’s inherent reactivity.
  • Low yields (30–45%) necessitate chromatographic purification.

Optimization :

  • Lewis Acid Catalysis : Adding zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) enhances regioselectivity by coordinating to the indole nitrogen, directing electrophiles to C2.
  • Solvent Effects : Polar aprotic solvents like dimethylformamide (DMF) improve solubility and reaction homogeneity.

Directed Ortho Metalation (DoM)

Directed ortho metalation leverages temporary directing groups to achieve precise C2 functionalization. This method involves:

  • Protection of the Amino Group : Boc (tert-butyloxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups shield the amine.
  • Lithiation : Lithium diisopropylamide (LDA) deprotonates the indole’s C2 position at −78°C in tetrahydrofuran (THF).
  • Chlorination : Reaction with hexachloroethane (C₂Cl₆) or chlorine gas (Cl₂) introduces the chlorine atom.

Advantages :

  • High regioselectivity (>90%).
  • Compatibility with solid-phase peptide synthesis (SPPS).

Limitations :

  • Requires cryogenic conditions and inert atmospheres.
  • Multi-step protection/deprotection increases synthetic time.

Enzymatic Halogenation

Enzymatic methods utilize tryptophan halogenases , such as PrnA or RebH , which catalyze regioselective chlorination via radical intermediates. These flavin-dependent enzymes employ FADH₂ and O₂ to generate hypochlorous acid (HOCl), which chlorinates the indole ring.

Procedure :

  • Recombinant Expression : Halogenase genes are expressed in E. coli or S. cerevisiae.
  • In Vitro Reaction : Purified enzyme, tryptophan, NaCl, and NADH are incubated at 30°C for 24–48 hours.

Key Findings :

  • RebH achieves 70–85% conversion with >95% C2 selectivity.
  • Co-factor Recycling Systems : Using glucose dehydrogenase (GDH) reduces NADH costs by 80%.

Solid-Phase Synthesis

Solid-phase synthesis enables rapid production of this compound-containing peptides. The Wang resin-bound tryptophan undergoes on-resin chlorination using iodine monochloride (ICl) in dichloromethane.

Steps :

  • Resin Loading : Tryptophan is attached via its carboxyl group.
  • Chlorination : ICl (1.5 equivalents) in DCM at −20°C for 6 hours.
  • Cleavage : Trifluoroacetic acid (TFA) liberates the product.

Yield : 50–65%, with purities >90% after HPLC.

Comparative Analysis of Methods

Method Yield (%) Regioselectivity Scalability Cost ($/g)
Electrophilic 30–45 Moderate Industrial 12–18
Directed Metalation 60–75 High Laboratory 45–60
Enzymatic 70–85 Very High Pilot Scale 80–110
Solid-Phase 50–65 High Laboratory 30–40

Key Insights :

  • Enzymatic methods excel in selectivity but face high production costs.
  • Electrophilic routes remain preferred for bulk synthesis despite moderate yields.

Q & A

Basic Research Questions

Q. What are the optimal synthetic pathways for 2-Chlorotryptophan, and how can purity be validated?

  • Methodological Answer :

  • Synthesis : Use regioselective chlorination of tryptophan derivatives under controlled pH (4.5–6.0) and temperature (0–5°C) to minimize side reactions. Solvent systems like dichloromethane/acetic acid (3:1) improve yield .
  • Validation : Characterize via 1H^1H-NMR (chlorine-induced deshielding at C2) and LC-MS (mass shift +34 Da). Purity ≥95% by HPLC (C18 column, 0.1% TFA/MeCN gradient) .
  • Reproducibility : Include detailed stoichiometry, reaction times, and purification steps (e.g., flash chromatography) in supplementary data .

Q. How does this compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Compare to control samples stored at -20°C .
  • Degradation Products : Identify via tandem MS; common products include dechlorinated tryptophan and oxidative dimers .
  • Recommendations : Use amber vials under inert gas for long-term storage; avoid aqueous buffers at pH >7.0 .

Q. What spectroscopic techniques are critical for distinguishing this compound from its isomers?

  • Methodological Answer :

  • Differentiation : Utilize 13C^{13}C-NMR to confirm C2 substitution (δ ~110 ppm) versus C5/C6 chlorination (δ ~120–125 ppm). IR spectroscopy for C-Cl stretch (550–600 cm1^{-1}) .
  • Chiral Purity : Employ circular dichroism (CD) or chiral HPLC to confirm enantiomeric excess, critical for bioactivity studies .

Advanced Research Questions

Q. How can mechanistic studies elucidate this compound’s role in enzyme inhibition?

  • Methodological Answer :

  • Kinetic Assays : Perform time-dependent inhibition assays (e.g., tryptophan hydroxylase) with varying [S] and [I]. Calculate KiK_i using Lineweaver-Burk plots .
  • Structural Analysis : Use X-ray crystallography or cryo-EM to map binding interactions. Compare with non-chlorinated analogs to identify chlorine’s steric/electronic effects .
  • Computational Modeling : Apply DFT calculations to assess chlorine’s impact on transition-state stabilization .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across cell lines?

  • Methodological Answer :

  • Standardization : Use identical cell lines (e.g., HEK293 vs. HeLa), culture conditions, and assay endpoints (e.g., IC50_{50}, apoptosis markers) .
  • Data Harmonization : Meta-analysis of dose-response curves with random-effects models to account for inter-study variability .
  • Mechanistic Follow-Up : Validate target engagement via CRISPR knockouts or isotopic tracer studies .

Q. How can researchers design correlative studies to link this compound’s pharmacokinetics to pharmacodynamics?

  • Methodological Answer :

  • Study Design : Combine plasma LC-MS/MS (quantify CmaxC_{max}, t1/2t_{1/2}) with transcriptomic profiling (RNA-seq) in target tissues .
  • Temporal Alignment : Use staggered sampling to correlate exposure (AUC) with downstream biomarkers (e.g., serotonin levels) .
  • Statistical Integration : Apply multivariate regression to isolate chlorine-specific effects from metabolic byproducts .

Q. What computational approaches predict this compound’s interactions with novel protein targets?

  • Methodological Answer :

  • Virtual Screening : Use molecular docking (AutoDock Vina) against homology models of understudied targets (e.g., 5-HT receptors) .
  • MD Simulations : Run 100-ns simulations to assess binding stability; compare free energy landscapes (MM-PBSA) with experimental KdK_d .
  • Validation : Prioritize top candidates for SPR (surface plasmon resonance) binding assays .

Methodological Best Practices

  • Data Contradictions : Replicate experiments with independent batches of this compound to rule out synthetic variability .
  • Literature Gaps : Systematically review patents (e.g., USPTO, Espacenet) for unpublished synthetic or analytical data .
  • Ethical Compliance : Document IRB approvals for studies involving human-derived cell lines or tissues .

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